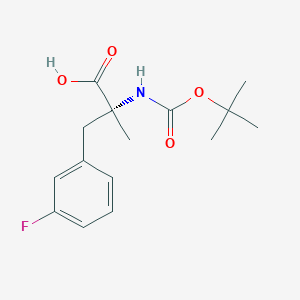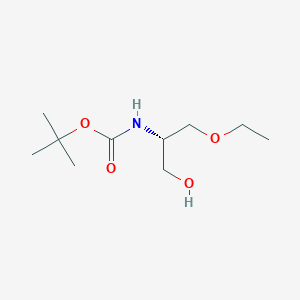
N-Boc-D-Ser(Et)-ol
Descripción general
Descripción
N-Boc-D-Ser(Et)-ol is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of serine and is a member of the Boc-protected amino acid family. This compound has been used in a variety of lab experiments, and it has been found to possess various biochemical and physiological effects. This article will provide an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
N-Boc-D-Ser(Et)-ol has been used in a variety of scientific research fields. It has been used in the study of enzyme inhibition and protein-protein interactions, as well as in the study of drug design and drug delivery. It has also been used in the study of peptide synthesis and peptide structure.
Mecanismo De Acción
N-Boc-D-Ser(Et)-ol acts as an enzyme inhibitor and a protein-protein interaction inhibitor. It binds to the active site of enzymes, preventing them from catalyzing reactions. It also binds to the active site of proteins, preventing them from forming protein-protein interactions.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the formation of protein-protein interactions. It has also been found to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Boc-D-Ser(Et)-ol has several advantages for lab experiments. It is easily synthesized and can be stored for long periods of time without degradation. It is also a potent enzyme inhibitor and protein-protein interaction inhibitor. However, it has some limitations. It is not as potent as some other enzyme inhibitors and protein-protein interaction inhibitors, and it can be toxic to some cell types.
Direcciones Futuras
There are several potential future directions for the study of N-Boc-D-Ser(Et)-ol. It could be used in the study of drug design and drug delivery, as well as in the study of peptide synthesis and peptide structure. It could also be used in the study of enzyme inhibition and protein-protein interactions. Additionally, it could be used to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways. Finally, it could be used to study the biochemical and physiological effects of this compound on cells and tissues.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQXIVLJZKEOR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H](CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

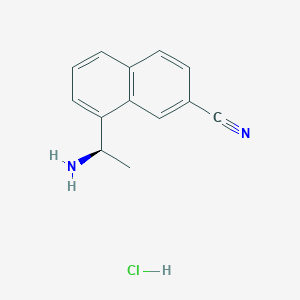

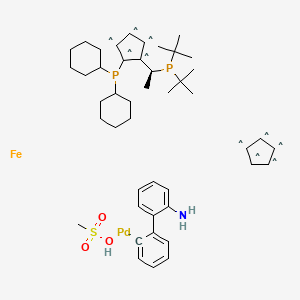
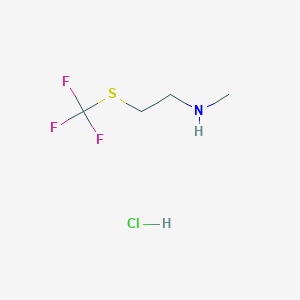

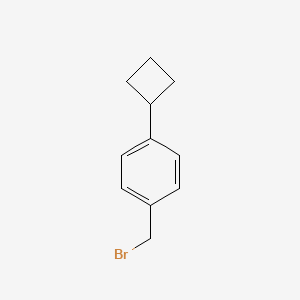

![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)
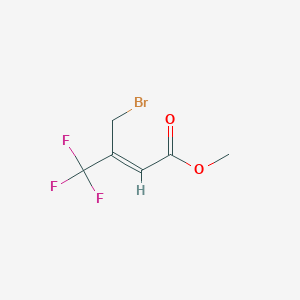
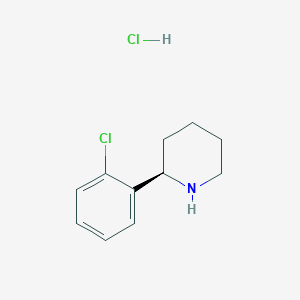

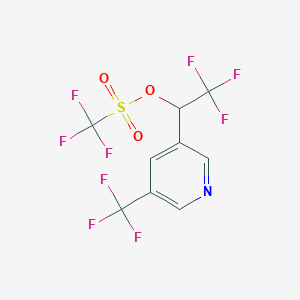
![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)
